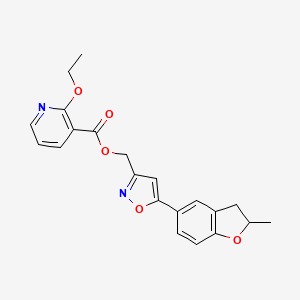

![molecular formula C14H12N2O2S2 B2527986 3-(苄硫基)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物 CAS No. 93533-17-6](/img/structure/B2527986.png)

3-(苄硫基)-4H-苯并[e][1,2,4]噻二嗪 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

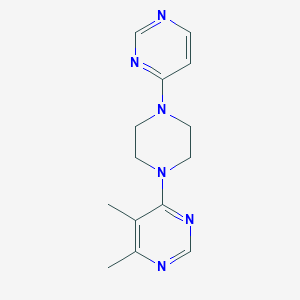

The compound "3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a member of the benzothiadiazine class, which has been the subject of various studies due to its potential biological activities and chemical properties. This compound is structurally characterized by a benzothiadiazine core with a benzylthio substituent, which may influence its reactivity and interaction with biological targets 10.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the formation of new C-N and S-N bonds, as seen in the molecular iodine-mediated oxidative cyclization that leads to the formation of 2-benzyl-3-phenyl derivatives . Additionally, the synthesis of these compounds can be achieved through reactions involving commercially available building blocks, such as Fmoc-protected amino acids, nitrobenzenesulfonyl chlorides, and bromo ketones, which can lead to pharmacologically relevant derivatives . The incorporation of substituents like the trifluoromethylthio group into the benzothiadiazine scaffold has also been reported, which is achieved under mild conditions .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is crucial for their biological activity. Substitution at the 3-position of the benzothiadiazine ring can distinguish between positive and negative allosteric modulatory properties, as seen in the activity of these compounds on AMPA/kainate receptors . The presence of an intracyclic NH group at the 4-position and an exocyclic NH group linked to the 3-position is critical for activity on KATP channels .

Chemical Reactions Analysis

Benzothiadiazine derivatives undergo various chemical reactions that can lead to the formation of new compounds with different properties. For instance, the base-mediated rearrangement of 3-acetyl-2-methyl derivatives can lead to ring-contracted products . Oxidation reactions with hydrogen peroxide can lead to the formation of 1,2,3-thiadiazine 1-oxides and their subsequent conversion into 1,1-dioxides10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The presence of different substituents can lead to compounds with varying degrees of potency and selectivity towards different isoenzymes, such as PDE 7 inhibitors, which are relevant for the treatment of T-cell-dependent disorders . The ability to modulate ion channels, such as KATP channels, is also a significant property of these compounds, which can have implications for their pharmacological evaluation .

科学研究应用

合成和化学性质

研究表明了合成各种噻二嗪二氧化物及其衍生物的创新方法。值得注意的是,新颖的合成途径涉及环收缩过程以获得苯并[b][1,4]噻嗪 1,1-二氧化物,突出了这些化合物在药理和工业应用中的多功能性 (Fülöpová 等人,2015)。此外,已经探索了微波辅助合成方法来创建杂环二羧酸,包括噻二嗪,展示了这种方法的环境效益和效率 (Dabholkar & Parab,2011)。

生物学和药理学应用

一些研究报告了噻二嗪二氧化物的生物学和药理学潜力。例如,合成了新型生物活性 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物,表现出有希望的抗菌和抗氧化活性 (Zia-ur-Rehman 等人,2009)。通过分子内 Diels-Alder 反应探索环状磺酰胺,包括苯并[e][1,2]噻嗪二氧化物,进一步强调了这些化合物在开发新型药理剂中的化学多样性和应用潜力 (Greig 等人,2001)。

抗病毒活性

对苯并/杂噻二嗪二氧化物衍生物的研究已将它们识别为具有广泛抗病毒活性的重要支架。这些化合物对各种病毒(包括 HCMV、VZV、HCV 和 HIV)显示出有效性,突出了它们作为抗病毒剂的潜力。已经探索结构修饰以增强它们的效力和特异性,为新型抗病毒药物的设计提供了见解 (Zhan 等人,2008)。

催化和化学反应

噻二嗪二氧化物的某些衍生物在合成各种杂环化合物中用作有效的催化剂,证明了它们在生物应用之外的用途。例如,噻二嗪二氧化物衍生物被用作均相催化剂,用于在水性介质中一步合成不同的杂环衍生物,符合绿色化学原则 (Khazaei 等人,2015)。

作用机制

Target of Action

It’s structurally related to 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been used in human therapy as diuretic and antihypertensive agents . Some derivatives of this compound family have been reported as inhibitors of MRGX2 , a protein involved in various physiological processes.

Mode of Action

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers . This action results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways

Related compounds are known to affect the cardiovascular system by opening atp-sensitive potassium channels . This action can lead to a decrease in cellular excitability, reducing the contractility of the heart and relaxing vascular smooth muscle .

Result of Action

Related compounds are known to have cardiovascular and hypertensive effects . They can cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .

生化分析

Biochemical Properties

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . By opening these channels, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can influence cellular ion balance and signaling pathways. Additionally, it has been observed to inhibit insulin release, highlighting its potential impact on metabolic processes .

Cellular Effects

The effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an ATP-sensitive potassium channel opener can lead to changes in cellular ion concentrations, affecting cell signaling and function . Furthermore, the inhibition of insulin release by 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suggests its potential impact on glucose metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit the thiazide-sensitive sodium-chloride cotransporter (NCC), which plays a critical role in regulating sodium and chloride reabsorption in the kidneys . By inhibiting NCC, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can reduce sodium reabsorption, leading to increased urine output and decreased blood pressure . Additionally, its interaction with ATP-sensitive potassium channels further modulates cellular ion balance and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered biochemical interactions .

Dosage Effects in Animal Models

The effects of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate ion channels and reduce blood pressure without significant adverse effects . At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound’s inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) affects sodium and chloride reabsorption, influencing overall electrolyte balance and fluid homeostasis . Additionally, its impact on ATP-sensitive potassium channels can alter cellular energy metabolism and ion transport .

Transport and Distribution

Within cells and tissues, 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTHTVGTLJTHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

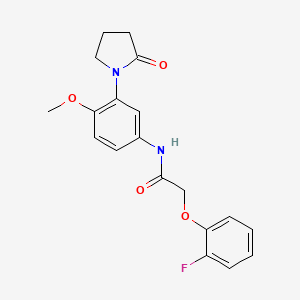

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

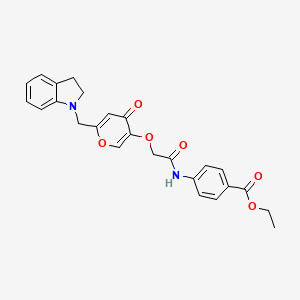

![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)

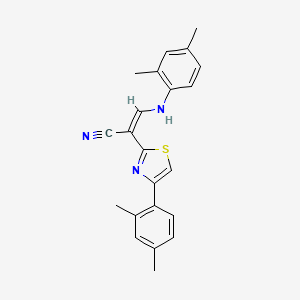

![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)